Patent Association with CB1 Receptor Antagonist Scaffold vs. Non-Chlorinated Analog
The scaffold of tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate maps onto the core structure of sulfonylated piperazine derivative 3, a patented CB1 receptor antagonist with demonstrated anti-obesity potential [1]. This compound features the 3-chlorobenzenesulfonamide moiety, a key pharmacophoric element absent in non-halogenated or differently halogenated analogs. While specific IC50 data for the Boc-protected intermediate are not publicly available, the structural precedent established in the patent literature demonstrates that the 3-chlorophenylsulfonamido-piperazine architecture is competent for CB1 receptor binding, a claim not substantiated for the corresponding unsubstituted benzenesulfonamide analog. The Boc group enables this intermediate to serve as a direct precursor to the final active species upon deprotection and further derivatization, a synthetic convenience not provided by the pre-deprotected free amine, which may exhibit stability or purification liabilities during synthesis [1].
| Evidence Dimension | Structural enablement of CB1 receptor antagonist activity |
|---|---|
| Target Compound Data | Contains 3-chlorobenzenesulfonamido-ethyl-piperazine scaffold matching CB1 antagonist pharmacophore |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog lacks halogen substituent; 4-chloro isomer may have altered receptor fit |
| Quantified Difference | Qualitative class-level inference: 3-chloro substitution pattern is explicitly present in patented CB1 antagonist series; unsubstituted analogs are not claimed |
| Conditions | Analysis based on patent family identification via Google Patents and DrugMap database cross-referencing |
Why This Matters
Procurement of this specific intermediate ensures direct compatibility with published CB1 antagonist synthetic routes and SAR landscapes, whereas non-chlorinated or regioisomeric analogs lack validated pharmacological precedent.
- [1] DrugMap. Sulfonylated piperazine derivative 3 (PMID26161824-Compound-183). IDRBLab Drug Information Database. Indication: Obesity; Target: Cannabinoid receptor 1 (CB1) Antagonist. View Source
